RMC-7977
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H60N8O6S |
|---|---|
Poids moléculaire |
865.1 g/mol |
Nom IUPAC |
(1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide |
InChI |
InChI=1S/C47H60N8O6S/c1-6-54-39-12-9-28-18-31(39)33(43(54)32-19-30(22-48-42(32)27(2)59-5)53-16-14-52(15-17-53)29-10-11-29)21-47(3,4)26-61-46(58)36-8-7-13-55(51-36)45(57)37(20-40-49-38(28)25-62-40)50-44(56)41-34-23-60-24-35(34)41/h9,12,18-19,22,25,27,29,34-37,41,51H,6-8,10-11,13-17,20-21,23-24,26H2,1-5H3,(H,50,56)/t27-,34-,35+,36-,37-,41?/m0/s1 |
Clé InChI |
NBLZKEHVVJSAAY-UDSCPAMHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
RMC-7977: An In-Depth Technical Guide to its Mechanism of Action in RAS Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of RMC-7977, a potent and selective inhibitor of the active, GTP-bound state of RAS proteins (RAS-GTP). This compound represents a significant advancement in the pursuit of targeting RAS, a notoriously challenging oncogene. This document details the molecular interactions, downstream signaling consequences, and preclinical efficacy of this compound, supported by quantitative data, experimental methodologies, and visual diagrams of key processes.
Core Mechanism: Tri-Complex Formation
This compound employs a novel mechanism of action, functioning as a "molecular glue" to induce the formation of a stable ternary complex between the intracellular chaperone protein Cyclophilin A (CYPA) and active RAS-GTP.[1][2][3] This tri-complex sterically hinders the interaction of RAS-GTP with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1][2][3] this compound is a broad-spectrum inhibitor, demonstrating activity against wild-type and various mutant forms of KRAS, NRAS, and HRAS.[1][4]
The formation of this tri-complex is a two-step process:
-
Binary Complex Formation: this compound first binds to CYPA.
-
Ternary Complex Formation: The this compound/CYPA binary complex then binds with high affinity to the switch I/II region of RAS-GTP.
This mechanism is distinct from inhibitors that directly target the RAS protein alone. The involvement of the highly abundant CYPA protein is a key feature of this compound's activity.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in various preclinical studies.
Table 1: Binding Affinities and Cellular Potency
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| This compound to CYPA (Kd1) | 195 nmol/L | Biochemical Assay | [1][4] |
| This compound/CYPA to KRAS (Kd2) | 85 nmol/L | Biochemical Assay | [1] |
| This compound/CYPA to KRAS(G12V) (Kd) | 292 µM | Biochemical Assay | [4] |
| Cellular Activity (EC50/IC50) | |||
| pERK Inhibition (EC50) | 0.421 nmol/L | Not Specified | [1] |
| Proliferation (EC50) | 2.20 nmol/L | Not Specified | [1] |
| DUSP6 Inhibition in Colon (EC50) | 3205 nmol/L | CDX Tumor-bearing Mice | [1] |
| DUSP6 Inhibition in Skin (EC50) | 1096 nmol/L | CDX Tumor-bearing Mice | [1] |
| AML Cell Proliferation (IC50) | 5-33 nM | MOLM-14, MV4-11, Kasumi-1, SKNO-1, OCIAML-3, HL-60, NOMO-1 | [4] |
| Pharmacokinetics | |||
| Oral Bioavailability (F) | 63% | Not Specified | [1] |
Downstream Signaling Inhibition
This compound effectively suppresses the downstream signaling pathways driven by active RAS, primarily the MAPK (RAF-MEK-ERK) and PI3K (phosphoinositide 3-kinase) pathways.[1][5] Inhibition of these pathways leads to reduced cell proliferation and induction of apoptosis in RAS-dependent cancer cells.[1][4]
MAPK Pathway
Treatment of RAS-mutant cancer cells with this compound leads to a dose-dependent reduction in the phosphorylation of key MAPK pathway components, including CRAF, MEK, and ERK.[1][4] This indicates effective blockade of the signaling cascade that drives cell growth and survival.
PI3K Pathway
This compound has also been shown to inhibit the PI3K pathway, a critical pathway for cell growth, proliferation, and survival.[5] The degree of PI3K pathway inhibition can vary depending on the specific KRAS mutation. For instance, this compound completely suppressed PI3K activity in cells with wild-type KRAS and KRASG12D mutations, while having a more moderate effect in KRASG12C and KRASG12V mutants, and no effect in KRASG12R mutants.[5] The simultaneous inhibition of both MAPK and PI3K signaling by this compound can lead to a more profound anti-tumor effect, including deeper suppression of cyclin D levels and a more pronounced G1 cell cycle arrest compared to inhibitors that only target the MAPK pathway.[5]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the evaluation of this compound. Note that specific details may vary between studies.
Cell Viability and Proliferation Assays
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO).[4]
-
Incubation: Plates are incubated for a specified period (e.g., 48, 72, or 96 hours).[4]
-
Viability/Proliferation Measurement: Cell viability or proliferation is assessed using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.
-
Data Analysis: The results are normalized to the vehicle-treated control, and IC50 or EC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
General Protocol:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).[4]
-
Cell Lysis: Cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in animal models.
General Protocol:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally (p.o.) at a specified dose and schedule (e.g., 10 mg/kg, once daily).[4] The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment and control groups.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
Preclinical Profile of RMC-7977: A Novel RAS(ON) Multi-Selective Inhibitor for Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for RMC-7977, a potent and selective inhibitor of the active, GTP-bound form of RAS (RAS(ON)). This compound has demonstrated significant anti-tumor activity in a wide range of preclinical models of pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by a high prevalence of activating KRAS mutations. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
In Vitro Activity of this compound
This compound exhibits potent cellular activity in pancreatic cancer cell lines, effectively inhibiting the RAS-MAPK signaling pathway and cellular proliferation.
| Parameter | Value | Cell Line/Context | Reference |
| pERK EC50 | 0.421 nmol/L | Pancreatic Cancer Cell Lines | [1] |
| Proliferation EC50 | 2.20 nmol/L | Pancreatic Cancer Cell Lines | [1] |
| Oral Bioavailability (F) | 63% | Preclinical Models | [1] |
In Vivo Efficacy of this compound Monotherapy
This compound has demonstrated robust and broad anti-tumor activity as a single agent in various in vivo models of pancreatic cancer, including cell line-derived xenografts (CDXs), patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs).
Xenograft Models
This compound treatment leads to significant tumor growth inhibition in multiple human PDAC xenograft models.
| Model Type | Number of Models | This compound Dose | Outcome | Reference |
| CDX | 7 | 10 mg/kg, p.o., q.d. | Significant tumor growth inhibition | [1] |
| PDX | 3 | 10 mg/kg, p.o., q.d. | Significant tumor growth inhibition | [1] |
Detailed tumor growth inhibition percentages were not consistently available in the reviewed literature.
Genetically Engineered Mouse Models (GEMMs)
In the aggressive and chemoresistant KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx1-Cre) and KPCY mouse models, this compound monotherapy resulted in a profound extension of overall survival.
| Model | This compound Dose | Outcome | Reference |
| KPC | 50 mg/kg, p.o., q.o.d. | ~3-fold increase in median survival compared to vehicle | [2] |
| KPCY | 25 mg/kg, p.o., q.d. | Significant tumor regression and survival benefit | [3] |
Combination Therapy with this compound
To overcome potential resistance mechanisms, this compound has been evaluated in combination with other targeted agents.
This compound and TEAD Inhibition (IAG933)
Amplification of the MYC oncogene has been identified as a potential mechanism of resistance to RAS inhibition. The combination of this compound with the TEAD inhibitor IAG933 has shown promise in overcoming this resistance.
| Combination | Rationale | Preclinical Finding | Reference |
| This compound + IAG933 | Overcome resistance driven by MYC amplification | Induced apoptosis and inhibited MYC levels in resistant cell lines; demonstrated additive or synergistic effects in this compound-resistant tumors. | [1][4] |
This compound and CDK4/6 Inhibition (Palbociclib)
The combination of this compound with the CDK4/6 inhibitor palbociclib (B1678290) has been shown to enhance anti-tumor activity.
| Combination | Rationale | Preclinical Finding | Reference |
| This compound + Palbociclib | Enhance anti-tumor activity and induce a senescent-like state in tumor cells | Improved depth and durability of anti-tumor response in transplantable and autochthonous murine PDAC models, leading to a statistically significant improvement in overall survival. | [5] |
Mechanism of Action and Pharmacodynamics
This compound is a RAS(ON) multi-selective inhibitor, meaning it binds to the active, GTP-bound form of both mutant and wild-type RAS proteins (KRAS, HRAS, and NRAS). This binding is facilitated by the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA). The resulting this compound:CypA complex binds to the switch-II region of RAS-GTP, sterically hindering the interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.
Pharmacodynamic studies in the Capan-1 (KRASG12V) xenograft model demonstrated a dose-dependent inhibition of the RAS/MAPK pathway, as measured by the downregulation of DUSP6 mRNA, a transcriptional target of the pathway. This pathway inhibition was tightly correlated with the concentration of this compound in the tumor tissue.[2]
Experimental Protocols
Cell Line-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models
-
Cell/Tissue Implantation: Human pancreatic cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NSG mice).[1][2]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered orally (p.o.) at specified doses and schedules (e.g., once daily, q.d.).[1][2]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor tissues can be harvested for pharmacodynamic analysis.[2]
Genetically Engineered Mouse Model (GEMM) Studies
-
Model: KPC (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx1-Cre) or KPCY mice, which spontaneously develop pancreatic cancer that closely mimics the human disease.[2][3]
-
Tumor Detection: Tumors are detected via high-resolution ultrasound imaging.
-
Treatment: Upon tumor detection, mice are treated with this compound or vehicle control.
-
Monitoring: Tumor growth is monitored by ultrasound, and animal health and survival are recorded.
-
Endpoint: The primary endpoint is typically overall survival.[2]
Pharmacodynamic (PD) Marker Analysis
-
Tissue Collection: Tumor and normal tissues are collected from treated and control animals at various time points after dosing.[2]
-
RNA Extraction: Total RNA is extracted from the tissues.
-
Quantitative Real-Time PCR (qRT-PCR): The expression of RAS pathway downstream targets, such as DUSP6, is quantified to assess the level of pathway inhibition.[2]
-
Immunohistochemistry (IHC): Tissue sections are stained for markers of pathway activity (e.g., phosphorylated ERK, pERK) and apoptosis (e.g., cleaved caspase-3) to visualize the effects of this compound at a cellular level.[5]
Summary and Future Directions
The preclinical data for this compound strongly support its development as a therapeutic agent for pancreatic cancer. Its ability to potently and selectively inhibit the active form of RAS leads to significant anti-tumor activity in a wide array of preclinical models that are highly relevant to the human disease. This compound demonstrates a favorable therapeutic window, with profound effects on tumor cells while sparing normal tissues.
The identification of MYC amplification as a potential resistance mechanism and the promising preclinical data for combination therapies with TEAD and CDK4/6 inhibitors provide a clear path forward for clinical development. These combination strategies have the potential to deepen and prolong the response to RAS inhibition, a critical goal in the treatment of pancreatic cancer. Further investigation into these and other combination approaches is warranted to fully realize the therapeutic potential of this compound. The related compound, RMC-6236, which has a similar mechanism of action, is currently in clinical trials for patients with RAS-mutant solid tumors, including pancreatic cancer.[6]
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pan-RAS Inhibitor Offers Hope of Improved Pancreatic Cancer Prognosis [clinicalresearchnewsonline.com]
RMC-7977: An In-Depth Technical Guide on the Inhibition of Wild-Type RAS
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a novel, orally bioavailable small molecule inhibitor that represents a significant advancement in the challenging field of RAS-targeted cancer therapy. Unlike allele-specific inhibitors that target particular RAS mutations, this compound is a pan-RAS inhibitor with a unique mechanism of action. It is a broad-spectrum inhibitor targeting the active, GTP-bound state (RAS(ON)) of both mutant and wild-type forms of KRAS, NRAS, and HRAS proteins.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data and methodologies used to investigate the effects of this compound, with a particular focus on its activity towards wild-type RAS.
Mechanism of Action
This compound functions as a molecular glue, forming a tri-complex with cyclophilin A (CYPA) and the active RAS-GTP.[1][2] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, thereby blocking signal transduction through critical oncogenic pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades.[1][4] The formation of this stable ternary complex is key to its inhibitory activity against both mutant and wild-type RAS.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, cellular potency, and in vivo efficacy of this compound.
Table 1: Binding Affinities and Cellular Potency of this compound
| Parameter | Value | Notes |
| Binding Affinity (Kd) | ||
| Cyclophilin A (CYPA) | 195 nM[1][4] | Kd1 for the initial binding to CYPA. |
| KRAS (G12V) | 85 nM[1] | Kd2 for the binding of the this compound-CYPA complex to RAS. |
| Cellular Potency (EC50) | ||
| pERK Inhibition | 0.421 nM[2] | Potent inhibition of the downstream MAPK pathway. |
| Proliferation | 2.20 nM[2] | Effective inhibition of cancer cell proliferation. |
| RAS Pathway Wild-Type Cell Lines (Median) | 71.5 nM | From a large panel screen of cancer cell lines. |
| Pharmacokinetics | ||
| Oral Bioavailability (F) | 63%[2] | Demonstrates good oral absorption in preclinical models. |
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line Context | IC50 / EC50 Range | Key Findings |
| RAS-Mutated AML Cell Lines | Most < 10 nM[5] | Highly sensitive, including those arising from MDS/CMML (IC50s < 3 nM).[5] |
| Wild-Type RAS AML Cell Lines (with alternative mutations) | Most < 10 nM[5] | Effective in cell lines where the RAS pathway is activated by other mutations (e.g., FLT3-ITD, KIT).[5] |
| KRAS G12X-driven PDAC tumors vs. Normal Tissues | ~22-fold and ~8-fold reduced potency in normal colon and skin tissues, respectively, compared to Capan-1 xenograft tumors.[2] | Demonstrates a therapeutic window with greater potency in tumor cells versus normal tissues expressing wild-type RAS.[2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome |
| KRAS G12X PDAC, CRC, and NSCLC Xenografts | Not specified | Robust and durable tumor suppression and multiple regressions. |
| KRAS G12C Inhibitor-Resistant Cancer Cells | Not specified | Retained activity due to its ability to bind and inhibit wild-type RAS proteins. |
| NF1-related Tumors (Malignant Peripheral Nerve Sheath Tumor and Glioma) | Not specified | Significant therapeutic efficacy. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability Assays (MTT/MTS/WST-1)
These colorimetric assays are used to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Cancer cell lines (both RAS-mutant and wild-type) are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A serial dilution of this compound is prepared in culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of the inhibitor. Control wells receive vehicle (e.g., DMSO) at the same final concentration.
-
Incubation: The plates are incubated for a specified period, typically 48 to 96 hours, to allow for the compound to exert its effect.
-
Reagent Addition: After the incubation period, the appropriate assay reagent (MTT, MTS, or WST-1) is added to each well according to the manufacturer's instructions.
-
Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for the metabolic conversion of the tetrazolium salt into a colored formazan (B1609692) product by viable cells.
-
Solubilization (for MTT assay): If using the MTT assay, a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for WST-1).
-
Data Analysis: The absorbance values are corrected for background, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for RAS Signaling Pathway
This technique is used to measure the levels of key proteins and their phosphorylation status in the RAS signaling cascade to confirm the mechanism of action of this compound.
-
Cell Lysis: Cells are treated with this compound at various concentrations and for different durations. After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli buffer, denatured by heating, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing to remove unbound primary antibodies, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured using a digital imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their corresponding total proteins to determine the extent of pathway inhibition.
Xenograft Mouse Models
In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy and tolerability of this compound.
-
Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or NOD-scid IL2Rgamma-null mice). For patient-derived xenografts (PDXs), tumor fragments from a patient are implanted.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups with comparable average tumor volumes.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., daily). The control group receives the vehicle.
-
Monitoring: The tumor volume and body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (Length x Width²) / 2. The general health of the animals is also monitored.
-
Endpoint: The study is concluded after a predetermined period or when the tumors in the control group reach a specific size.
-
Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the this compound-treated group to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression. Tolerability is assessed by monitoring body weight changes and any signs of toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be excised and analyzed by western blotting or immunohistochemistry to confirm target engagement and pathway inhibition in vivo.
Mandatory Visualizations
Signaling Pathway Diagram
References
The Tri-Complex RAS(ON) Inhibitors: A Technical Deep Dive into RMC-7977 and its Clinical Counterpart, RMC-6236
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS family of small GTPases, frequently mutated in human cancers, has long been considered an intractable target for cancer therapy. The emergence of RAS(ON) inhibitors represents a paradigm shift in targeting these oncogenic drivers. This technical guide provides an in-depth analysis of RMC-7977, a potent, orally bioavailable, multi-selective RAS(ON) inhibitor, and its clinical-stage analogue, RMC-6236. We will explore their unique tri-complex mechanism of action, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working on RAS-targeted therapies.
Introduction: The Challenge of Targeting RAS
RAS proteins (KRAS, HRAS, and NRAS) are critical signaling nodes that cycle between an inactive, GDP-bound state and an active, GTP-bound state. Oncogenic mutations, most commonly occurring at codons 12, 13, and 61, lock RAS in a constitutively active, GTP-bound conformation, leading to uncontrolled cell proliferation, survival, and differentiation through downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The development of direct RAS inhibitors has been challenging due to the high affinity of RAS for GTP and the absence of deep binding pockets on the protein surface.
This compound and RMC-6236: A Novel Mechanism of Action
This compound and its clinical counterpart RMC-6236 are first-in-class, orally bioavailable, multi-selective inhibitors of active, GTP-bound RAS (RAS(ON)).[1] Their innovative mechanism of action involves the formation of a stable, high-affinity ternary complex with RAS-GTP and the ubiquitous intracellular chaperone protein, cyclophilin A (CYPA).[2] This "molecular glue" approach effectively sequesters RAS(ON), sterically hindering its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[2][3]
Signaling Pathway of RAS and the Mechanism of this compound/RMC-6236 Inhibition
Caption: RAS signaling cascade and the inhibitory mechanism of this compound/RMC-6236.
This compound: Preclinical Proof-of-Concept
This compound serves as the preclinical tool compound for the clinical candidate RMC-6236, demonstrating robust anti-tumor activity across a wide range of RAS-addicted cancer models.[2]
Biochemical and Cellular Activity
This compound demonstrates potent and broad-spectrum activity against various RAS isoforms and mutants in their active, GTP-bound state.
| Parameter | Value | Cell Line/Assay | Reference |
| CYPA Binding (Kd) | 195 nM | Biochemical Assay | [4] |
| KRAS(G12V) Binding (Kd) | 292 µM | Biochemical Assay | [5] |
| pERK Inhibition (EC50) | 0.421 nM | Cellular Assay | [4] |
| Proliferation Inhibition (EC50) | 2.20 nM | Cellular Assay | [4] |
| AML Cell Line Proliferation (IC50) | 5-33 nM | Cellular Assay (96h) | [5] |
In Vivo Efficacy
Preclinical studies in various cancer models have shown that this compound is well-tolerated and leads to significant tumor growth inhibition and regression.[6][7]
| Model Type | Cancer Type | Mutation | Outcome | Reference |
| Xenograft | Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS G12X | Tumor Regression | [8] |
| Xenograft & Allograft | Cholangiocarcinoma | KRAS G12D, G12V, G13C | Tumor Regression & Growth Delay | [6] |
| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | NRAS Q61L | Significant Leukemic Burden Reduction (in combination) | [2] |
Experimental Protocols: Key Preclinical Assays
3.3.1. Cell Viability Assay
-
Objective: To determine the anti-proliferative activity of this compound.
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a concentration range of this compound or vehicle control for a specified duration (e.g., 72-96 hours). Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader, and IC50 values are calculated using non-linear regression analysis.
3.3.2. Western Blot Analysis for Pathway Modulation
-
Objective: To assess the inhibition of RAS downstream signaling pathways.
-
Method: Cells are treated with this compound for various times and concentrations. Whole-cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT). After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3.3.3. Xenograft Tumor Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Method: Human cancer cell lines are implanted subcutaneously into the flank of immunodeficient mice. Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at specified doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for pharmacodynamic and histological analysis.
RMC-6236: Clinical Development
RMC-6236 is the clinical-stage investigational drug that shares the same mechanism of action as this compound.[2] It is currently being evaluated in a Phase 1/1b clinical trial (NCT05379985) for patients with advanced solid tumors harboring specific RAS mutations.[9][10]
Clinical Trial Overview (NCT05379985)
-
Title: A Multicenter, Open-Label, Phase 1/1b Study of RMC-6236 in Patients with Advanced Solid Tumors Harboring Specific Mutations in RAS.[9]
-
Primary Objectives: To evaluate the safety and tolerability of RMC-6236 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[10]
-
Key Inclusion Criteria: Patients with histologically confirmed advanced solid tumors with specific KRAS G12 mutations (for dose escalation) or other RAS mutations (for dose optimization/expansion) who have received prior standard therapy.[11][12]
-
Intervention: Oral administration of RMC-6236.[12]
Experimental Workflow for the RMC-6236 Phase 1/1b Trial
Caption: High-level workflow of the RMC-6236 Phase 1/1b clinical trial.
The Relationship and Synergy: this compound and RMC-6236
This compound is the preclinical tool compound that has paved the way for the clinical development of RMC-6236.[2] The robust preclinical data generated with this compound provided the scientific rationale and proof-of-concept for advancing RMC-6236 into human trials. While not used in combination, their relationship is one of direct succession, with this compound's performance in preclinical models being predictive of RMC-6236's potential clinical activity.
Logical Relationship between this compound and RMC-6236
References
- 1. Breakthrough in RAS targeting with pan-RAS(ON) inhibitors this compound and RMC-6236 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 4. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS | Clinical Research Trial Listing [centerwatch.com]
- 11. Study of RMC-6236 in Patients With Advanced Solid Tumors Harboring Specific Mutations in RAS (NCT05379985) [ancora.ai]
- 12. mskcc.org [mskcc.org]
RMC-7977: A Deep Dive into its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
RMC-7977, a potent and selective inhibitor of active RAS-GTP, has emerged as a promising therapeutic agent in preclinical studies for a variety of cancers driven by RAS mutations. This technical guide synthesizes the current understanding of the cellular pathways affected by this compound treatment, presenting key data, experimental methodologies, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound operates through a unique mechanism, forming a tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (KRAS, NRAS, and HRAS).[1][2][3][4] This ternary complex sterically hinders the interaction of RAS with its downstream effector proteins, effectively blocking the propagation of oncogenic signals.[1][3][4] The preclinical tool compound, this compound, is representative of the investigational drug RMC-6236.[5][6][7]
Key Cellular Pathways Disrupted by this compound
The primary consequence of this compound's mechanism is the potent and broad inhibition of RAS-driven signaling cascades. The two most significantly affected pathways are the MAPK/ERK pathway and the PI3K/AKT pathway.
MAPK/ERK Pathway Inhibition
This compound effectively suppresses the RAS-RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation, differentiation, and survival.[1][2] This inhibition is evidenced by a dose-dependent reduction in the phosphorylation of key downstream components, including CRAF, ERK1/2, and RSK.[1][2][8]
PI3K/AKT Pathway Inhibition
In addition to the MAPK pathway, this compound has been shown to inhibit the PI3K signaling axis.[9] This effect appears to be dependent on the specific KRAS mutation. For instance, potent inhibition of PI3K activity was observed in cells with KRASG12D mutations, with moderate effects in KRASG12C and KRASG12V, and no effect in KRASG12R mutants.[9] The simultaneous inhibition of both MAPK and PI3K pathways leads to a more pronounced G1 cell cycle arrest.[9]
Quantitative Analysis of this compound Activity
The preclinical efficacy of this compound has been quantified through various in vitro and cellular assays.
| Parameter | Value | Context | Reference |
| Kd1 (CYPA) | 195 nmol/L | Binding affinity to Cyclophilin A | [1][2] |
| Kd2 (KRAS) | 85 nmol/L | Binding affinity to KRAS | [1] |
| pERK EC50 | 0.421 nmol/L | Potency in inhibiting ERK phosphorylation | [1] |
| Proliferation EC50 | 2.20 nmol/L | Potency in inhibiting cell proliferation | [1] |
| IC50 Range (AML cell lines) | 5 - 33 nM | Antiproliferative activity in various AML cell lines | [2][6][8] |
Cellular Consequences of Pathway Inhibition
The blockade of these critical signaling pathways by this compound culminates in significant anti-tumor effects.
-
Induction of Apoptosis: this compound treatment leads to programmed cell death, as evidenced by increased cleavage of PARP (Poly ADP-ribose polymerase).[2][8]
-
Anti-proliferative Effects: The compound demonstrates potent anti-proliferative activity in a broad range of cancer cell lines harboring various RAS mutations.[1][10]
-
Reduction of MYC Levels: this compound has been shown to reduce the copy number of the MYC oncogene, a downstream target of RAS signaling.[1]
-
Impact on Tumor Microenvironment: In vivo studies have revealed that this compound can modulate the tumor immune microenvironment, leading to increased infiltration of anti-tumor immune cells such as NK, CD8+, and CD4+ T cells, and a reduction in immunosuppressive myeloid-derived suppressor cells.[10]
Experimental Methodologies
The characterization of this compound's effects on cellular pathways has involved a range of standard and advanced molecular and cellular biology techniques. While detailed, step-by-step protocols are proprietary to the conducting research institutions, the key experimental approaches are outlined below.
In Vitro Assays
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) were likely employed to determine the dissociation constants (Kd) of this compound for CYPA and KRAS.
-
Kinase Assays: In vitro kinase assays using purified enzymes (e.g., RAF, MEK, ERK) would have been used to assess the direct inhibitory effect of the compound on downstream kinases.
Cellular Assays
-
Western Blotting: This technique was extensively used to measure the phosphorylation status of key signaling proteins like ERK, CRAF, and RSK, as well as the cleavage of PARP, providing direct evidence of pathway inhibition and apoptosis induction.[2][8][10]
-
Cell Viability and Proliferation Assays: Assays such as MTT, MTS, or cell counting (e.g., using a hemocytometer or automated cell counter) were utilized to determine the EC50 and IC50 values for cell proliferation in various cancer cell lines.[1][5][6]
-
Apoptosis Assays: In addition to PARP cleavage, assays like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase-3/7 activity assays were likely used to quantify the extent of apoptosis.[6]
-
RT-qPCR: Reverse transcription-quantitative polymerase chain reaction was used to measure mRNA levels of target genes, such as Dusp6, to assess the in vivo engagement of the RAS pathway.[1]
-
Immunophenotyping: Flow cytometry was likely used to analyze the immune cell populations within the tumor microenvironment of in vivo models.[10]
In Vivo Models
-
Xenograft Models: Human cancer cell lines (CDX) and patient-derived tumors (PDX) were implanted into immunocompromised mice to evaluate the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic properties of this compound in a living organism.[1][2][4]
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for RMC-7977 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent, orally bioavailable, and reversible tri-complex inhibitor of RAS proteins, demonstrating broad-spectrum activity against both mutant and wild-type forms of KRAS, NRAS, and HRAS.[1][2][3] Its unique mechanism of action involves the formation of a stable tri-complex with cyclophilin A (CYPA) and the active, GTP-bound state of RAS (RAS-ON).[4][5] This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting signaling through pathways such as the MAPK cascade. Preclinical studies have shown that this compound can induce apoptosis and suppress proliferation in a variety of cancer cell lines harboring RAS mutations.[6] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
The following table summarizes the in vitro activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | RAS Mutation | Assay | Metric | Value (nM) |
| MOLM-14 | Acute Myeloid Leukemia | FLT3-ITD | Proliferation | IC50 | 5-33 |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | Proliferation | IC50 | 5-33 |
| Kasumi-1 | Acute Myeloid Leukemia | KIT | Proliferation | IC50 | 5-33 |
| SKNO-1 | Acute Myeloid Leukemia | KIT | Proliferation | IC50 | 5-33 |
| OCI-AML3 | Acute Myeloid Leukemia | NRAS | Proliferation | IC50 | 5-33 |
| HL-60 | Acute Myeloid Leukemia | NRAS | Proliferation | IC50 | 5-33 |
| NOMO-1 | Acute Myeloid Leukemia | KRAS | Proliferation | IC50 | 5-33 |
| NCI-H441 | Non-Small Cell Lung Cancer | KRAS G12V | DUSP6 Inhibition | EC50 | 130 |
| Various PDAC cell lines | Pancreatic Ductal Adenocarcinoma | KRAS G12X | Proliferation | EC50 | ~2.20 |
| General | Pancreatic Ductal Adenocarcinoma | KRAS G12X | pERK Inhibition | EC50 | ~0.421 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: this compound mechanism of action.
Caption: General experimental workflow for in vitro evaluation of this compound.
Experimental Protocols
Cancer Cell Line Culture
This protocol provides a general guideline for culturing cancer cell lines. Specific media and supplements may vary depending on the cell line.
Materials:
-
Cancer cell lines (e.g., PANC-1 for pancreatic cancer, MOLM-14 for AML)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (for adherent cells)
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture to maintain the recommended cell density.
-
For Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a sterile centrifuge tube.
-
Centrifuge and discard the supernatant.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
-
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on cancer cell proliferation using a standard luminescence-based assay.
Materials:
-
Cultured cancer cells
-
This compound stock solution (in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 nM to 1000 nM. Include a DMSO vehicle control.
-
Remove the medium from the wells and add the this compound dilutions.
-
Incubate the plate for 48-96 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.
Western Blot Analysis for Pathway Modulation
This protocol is for detecting changes in the phosphorylation of ERK (pERK) and the cleavage of PARP, a marker of apoptosis, following treatment with this compound.
Materials:
-
Cultured cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-cleaved PARP, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound (e.g., 1-100 nM) for the desired time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay by Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cultured cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Characterization of a novel rat cholangiocarcinoma cell culture model-CGCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for RMC-7977 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and orally bioavailable small molecule inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS).[1][2][3][4] Its unique mechanism of action involves forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically hinders the interaction of RAS with its downstream effectors, thereby impeding oncogenic signaling.[2][3][4][5] These application notes provide detailed protocols and compiled data for the effective use of this compound in various mouse xenograft models of cancer. This compound is a preclinical tool compound, and a closely related drug, RMC-6236, is under clinical development.[6]
Mechanism of Action
This compound functions as a broad-spectrum inhibitor of RAS(ON) signaling. By binding to CYPA and KRAS, it forms a tri-complex that blocks the interaction of RAS with its downstream effectors.[2] This disruption leads to the inhibition of the RAS-MAPK signaling pathway, evidenced by decreased phosphorylation of CRAF, ERK, and RSK.[1] Ultimately, this inhibition of downstream signaling induces apoptosis, as indicated by increased PARP cleavage, and leads to tumor regression in various RAS-driven cancer models.[1][2]
Data Presentation: Efficacy in Mouse Xenograft Models
This compound has demonstrated significant anti-tumor activity across a wide range of preclinical cancer models. The following tables summarize the efficacy data from various studies.
Table 1: Efficacy of this compound Monotherapy in Human Cancer Xenograft Models
| Cancer Type | Xenograft Model | RAS Mutation | Dose and Schedule | Outcome | Reference |
| Pancreatic Ductal Adenocarcinoma (PDAC) | Capan-1 (CDX) | KRASG12V | 10 mg/kg, p.o., daily for 21-28 days | Significant tumor growth inhibition | [7] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | PDX models | Various KRAS | 10 mg/kg, p.o., daily for 21-28 days | Tumor regressions in 7 out of 10 models | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H441 (CDX) | KRASG12V | 10 mg/kg, p.o., daily for 28 days | Significant tumor growth inhibition | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | PDX model (relapsed on Sotorasib) | KRASG12C | 10 mg/kg, p.o., daily for 28 days | Inhibited adaptive resistance | [1] |
| Colorectal Cancer (CRC) | SW620 (CDX) | KRASG12V | 10 mg/kg, p.o., daily for 28 days | Superior anti-tumor activity compared to MEK or SHP2 inhibitors | [8] |
| Cholangiocarcinoma | Human xenograft models | KRASG12D, G12V, G13C | Not specified | Tumor regression and tumor growth delay | [9] |
| Acute Myeloid Leukemia (AML) | In vivo model | RAS mutant | Not specified | Significantly suppressed outgrowth of RAS-mutant AML | [5] |
| Neurofibromatosis type 1 (NF1) related tumors | S462 (MPNST xenograft) | NF1-deficient | 10 mg/kg, p.o., daily | Significant tumor inhibition | [4] |
| Neurofibromatosis type 1 (NF1) related tumors | LN229 (Glioma xenograft) | NF1-deficient | 20 mg/kg, p.o., daily | Moderate but significant tumor inhibition and survival extension | [4] |
CDX: Cell line-derived xenograft; PDX: Patient-derived xenograft; p.o.: oral gavage; MPNST: Malignant peripheral nerve sheath tumor.
Table 2: Dosing and Administration Schedules for this compound in Mouse Xenograft Studies
| Dose | Administration Route | Dosing Schedule | Cancer Model(s) | Reference |
| 10 mg/kg | Oral gavage (p.o.) | Once daily | PDAC, NSCLC, CRC | [1][7][8][10] |
| 10 mg/kg | Oral gavage (p.o.) | Once daily, 5 days/week, 2 days off | PDAC, CRC, NSCLC | [1][10] |
| 25 mg/kg | Oral gavage (p.o.) | 3 times per week | PDAC (orthotopic) | [11] |
| 10, 25, or 50 mg/kg | Oral gavage (p.o.) | Single dose | PDAC (pharmacodynamic study) | [12] |
| 20 mg/kg | Oral gavage (p.o.) | Once daily | Glioma | [4] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Efficacy in a Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of this compound in a subcutaneous mouse xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in corn oil, or 10:20:10:60 formulation of specific components)[10][11]
-
Cancer cell line of interest (e.g., with a RAS mutation)
-
Sterile PBS, cell culture media, and supplements
-
Matrigel (optional, for co-injection)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS or a mixture with Matrigel at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[13]
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer this compound or vehicle to the respective groups via oral gavage according to the chosen dose and schedule (see Table 2).
-
Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study to assess efficacy and toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., maximum size allowed by institutional guidelines) or at the end of the study period.
-
Tissue Collection and Analysis: At necropsy, excise tumors and weigh them. Portions of the tumor and other tissues can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for pERK) or fixed in formalin for immunohistochemistry.[4]
Protocol 2: Preparation of this compound for Oral Gavage
Formulation 1 (Corn Oil based):
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
For the final dosing solution, dilute the DMSO stock in corn oil to achieve the desired final concentration of this compound and a final DMSO concentration of 2%.[10]
-
Ensure the solution is clear and well-mixed before administration.[10]
Formulation 2 (Aqueous Suspension):
-
Dissolve this compound in DMSO.
-
Add PEG300, Tween-80, and saline in a stepwise manner to create a suspension. A common ratio is 2% DMSO, 40% PEG300, 5% Tween-80, and 53% saline.[10]
-
Vortex or sonicate to ensure a uniform suspension before each administration.
Pharmacodynamic Assessments
To confirm the on-target activity of this compound in vivo, it is recommended to perform pharmacodynamic (PD) studies.
Procedure:
-
Administer a single dose of this compound to tumor-bearing mice.
-
Collect tumor tissue and blood samples at various time points post-dosing (e.g., 2, 4, 8, 24, 48 hours).[12]
-
Analyze tumor lysates by Western blot for levels of phosphorylated ERK (pERK) to assess inhibition of the MAPK pathway.[4]
-
Alternatively, analyze the expression of RAS/MAPK pathway transcriptional targets, such as DUSP6, in tumor tissues by qRT-PCR.[8][12]
-
Correlate the pharmacodynamic effects with the concentration of this compound in the tumor and blood.[8][12]
Concluding Remarks
This compound is a valuable tool for preclinical research into RAS-driven cancers. Its broad activity and favorable in vivo properties make it suitable for a variety of xenograft models. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies with this compound, contributing to a deeper understanding of RAS biology and the development of novel cancer therapeutics. It has been shown to be well-tolerated in animal models.[1][2][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-RAS inhibitor this compound is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
- 7. Tumour-selective activity of RAS-GTP inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multiple RAS inhibitor this compound shows beneficial effects in cholangiocarcinoma | BioWorld [bioworld.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for In Vivo Studies with RMC-7977
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosage and experimental protocols for the in vivo use of RMC-7977, a potent and selective inhibitor of the active (GTP-bound) forms of RAS proteins (KRAS, HRAS, and NRAS). The information is compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Data Presentation: Recommended In Vivo Dosages of this compound
The following table summarizes the recommended dosages of this compound used in various preclinical in vivo studies. The selection of a specific dose and schedule will depend on the tumor model, the research question, and the specific experimental design.
| Animal Model | Tumor Type | Dosage | Dosing Schedule | Route of Administration | Reference |
| Xenograft Models (CDX & PDX) | |||||
| Human PDAC CDX (e.g., Capan-1) | Pancreatic Ductal Adenocarcinoma | 10, 25, or 50 mg/kg | Single dose | Oral gavage | [1] |
| Human PDAC CDX and PDX | Pancreatic Ductal Adenocarcinoma | 10 mg/kg | Once daily for 21-28 days | Oral gavage | [1] |
| NSCLC, CRC, PDAC CDX & PDX (KRASG12X) | Non-Small Cell Lung Cancer, Colorectal Cancer, Pancreatic Ductal Adenocarcinoma | 10 mg/kg | Once daily for 4-6 weeks | Oral gavage | [2] |
| Genetically Engineered Mouse Models (GEMM) | |||||
| KPCY (C57Bl/6 background) | Pancreatic Ductal Adenocarcinoma | 25 mg/kg | Once daily for 15 days | Oral gavage | |
| KPC (129S4/SvJae background) | Pancreatic Ductal Adenocarcinoma | 50 mg/kg | Alternating days for 1 week | Oral gavage |
Experimental Protocols
In Vivo Tumor Growth Assessment
This protocol outlines the procedure for establishing subcutaneous xenograft models and monitoring tumor growth.
Materials:
-
This compound
-
Vehicle control (e.g., 10% DMSO, 20% PEG300, 70% sterile water)[3]
-
Cancer cell line of interest
-
Matrigel (optional)
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Sterile PBS, trypsin-EDTA, and culture medium
-
Syringes and needles (27-30 gauge)
-
Digital calipers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation:
-
Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 3 x 106 cells in 100-200 µL).[4][5] Keep cells on ice.
-
-
Tumor Implantation:
-
Tumor Monitoring and Treatment:
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via oral gavage according to the desired dosing schedule.
-
Measure tumor dimensions (length and width) using digital calipers at regular intervals (e.g., twice a week).[7]
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[4][7][8]
-
Monitor the body weight and overall health of the mice throughout the study.
-
Pharmacokinetic (PK) Analysis
This protocol describes the collection of blood and tumor tissue for the analysis of this compound concentrations.
Materials:
-
This compound-treated mice
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant like EDTA)
-
Surgical tools for tissue dissection
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
Analytical equipment (e.g., LC-MS/MS)
Procedure:
-
Blood Collection:
-
At specified time points after this compound administration, collect blood from the mice. Common methods include:
-
Place the collected blood into tubes containing an anticoagulant and centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tumor Tissue Collection:
-
At the end of the study or at specific time points, euthanize the mice.
-
Surgically excise the tumors.
-
Wash the tumors with cold PBS to remove any excess blood.
-
Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
-
Sample Analysis:
-
For tumor tissue, homogenize the samples in an appropriate buffer.
-
Analyze the concentration of this compound in plasma and tumor homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacodynamic (PD) Biomarker Analysis
This protocol provides methods for assessing the in vivo activity of this compound by measuring the modulation of downstream signaling pathways.
Key Biomarkers:
-
Phospho-ERK (p-ERK): A key downstream effector of the RAS-MAPK pathway. Inhibition of this pathway by this compound leads to a decrease in p-ERK levels.
-
DUSP6: A transcriptional target of the RAS-MAPK pathway. Inhibition of the pathway results in decreased DUSP6 mRNA expression.[1]
Procedure:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[10]
-
To normalize the data, strip the membrane and re-probe with an antibody for total ERK.[10]
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from snap-frozen tumor tissue using a suitable kit.
-
Reverse transcribe the RNA into cDNA.
-
-
Quantitative PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.[11]
-
Procedure:
-
Tissue Preparation:
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Cut thin sections (e.g., 5 µm) and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate with a primary antibody against p-ERK.
-
Wash and incubate with a labeled secondary antibody.
-
Develop the signal using a chromogen such as DAB and counterstain with hematoxylin.
-
-
Analysis:
-
Image the slides and perform a semi-quantitative or quantitative analysis of p-ERK staining intensity in the tumor cells.
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound inhibits RAS signaling by forming an inactive tri-complex with RAS-GTP and CYPA.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Sampling methods for pharmacokinetic studies in the mouse [pubmed.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. LLC cells tumor xenograft model [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 9. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
RMC-7977: A Novel Tri-Complex Inhibitor for the Investigation of RAS-Driven Tumor Biology
Abstract
RAS proteins are critical signaling nodes that, when constitutively activated by mutations, drive the growth and proliferation of a significant fraction of human cancers. RMC-7977 is a potent, orally bioavailable, and selective inhibitor of the active, GTP-bound form of RAS (RAS-GTP). Its unique mechanism of action, which involves the formation of a tri-complex with Cyclophilin A (CYPA) and RAS-GTP, allows for broad-spectrum inhibition across multiple RAS isoforms and mutants. This document provides detailed application notes and protocols for researchers utilizing this compound to study RAS-driven tumor biology in preclinical models.
Introduction
Oncogenic mutations in the RAS gene family (KRAS, NRAS, HRAS) are among the most common drivers of human cancer, being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), non-small cell lung cancer (NSCLC), and colorectal cancer (CRC).[1] For decades, RAS was considered "undruggable" due to the high affinity of GTP for the protein and the lack of deep pockets for small molecule binding. This compound represents a breakthrough in RAS-targeted therapy. It is a multi-selective inhibitor that targets the active, GTP-bound "ON" state of both mutant and wild-type RAS proteins.[2][3] this compound functions as a "molecular glue," first binding to the intracellular chaperone protein Cyclophilin A (CYPA). This binary complex then binds to RAS-GTP, sterically hindering its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[3][4] Preclinical studies have demonstrated that this compound induces tumor regression and is well-tolerated in a variety of RAS-addicted cancer models.[5][6] It has also shown efficacy in models that have developed resistance to mutant-specific RAS inhibitors.[3][4]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Comments | Source |
| Binding Affinity (Kd) | ||||
| CYPA | 195 nM | Recombinant Protein | [3][7] | |
| KRAS (G12V) | 292 µM | Recombinant Protein | [7] | |
| KRAS | 85 nM | Recombinant Protein | [3] | |
| Cellular Potency (EC50) | ||||
| pERK Inhibition | 0.421 nM | Not Specified | [3][4] | |
| Proliferation | 2.20 nM | Not Specified | [3][4] | |
| DUSP6 Inhibition | 130 nM | NCI-H441 (NSCLC) | [7] | |
| Inhibitory Concentration (IC50) | ||||
| AML Cell Proliferation | 5-33 nM | MOLM-14, MV4-11, Kasumi-1, SKNO-1, OCI-AML3, HL-60, NOMO-1 | 96-hour incubation | [7] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Source |
| PDAC, CRC, NSCLC Xenografts (KRAS G12X) | 10 mg/kg, p.o., daily (5 days on, 2 days off) for 90 days | Significant anti-tumor activity, durable tumor regression, good tolerability | [7] |
| NSCLC PDX (KRAS G12C, sotorasib-relapsed) | 10 mg/kg, p.o., daily for 28 days | Inhibition of adaptive resistance | [7] |
| PDAC Xenograft (Capan-1, KRAS G12V) | 10-50 mg/kg, p.o., single dose | Effective inhibition of RAS-MAPK signaling | [7] |
| RAS-mutant AML PDX | Not specified | Well-tolerated, significantly suppressed leukemic burden in combination with gilteritinib (B612023) or venetoclax | [8] |
Signaling Pathways and Mechanisms
Below are diagrams illustrating the RAS signaling pathway, the mechanism of action of this compound, and a general experimental workflow.
Caption: Simplified RAS signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of this compound via tri-complex formation.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Note: The following protocols are generalized based on published studies. Researchers should optimize these protocols for their specific cell lines, animal models, and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay
This protocol is for determining the concentration-dependent effect of this compound on the proliferation of RAS-driven cancer cell lines.
Materials:
-
RAS-mutant and wild-type cancer cell lines (e.g., Capan-1, NCI-H441, MOLM-14)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear or white-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range is 0.1 nM to 10 µM.[7] Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-96 hours at 37°C, 5% CO₂.[7]
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the EC50/IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot Analysis of RAS Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream effectors of the RAS pathway.
Materials:
-
RAS-mutant cancer cell lines
-
6-well plates
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 3-300 nM) or a vehicle control for a specified time (e.g., 4 or 24 hours).[7]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
RAS-mutant cancer cell line (e.g., Capan-1)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.[7]
-
Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified endpoint.[7]
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study (or at specific time points), euthanize the mice.
-
Excise tumors for pharmacodynamic analysis (e.g., qRT-PCR for DUSP6 expression) and/or fix in formalin for immunohistochemical analysis (e.g., Ki67, cleaved caspase-3).[7]
-
-
Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
Conclusion
This compound is a powerful tool for studying the biology of RAS-driven cancers. Its broad activity against multiple RAS isoforms and mutants, coupled with its unique tri-complex mechanism of action, provides a valuable pharmacological agent for both in vitro and in vivo investigations. The protocols outlined in this document offer a starting point for researchers to explore the therapeutic potential and mechanistic underpinnings of pan-RAS-GTP inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. A RAS(ON) Multi-Selective Inhibitor Combination Therapy Triggers Long-term Tumor Control through Senescence-Associated Tumor-Immune Equilibrium in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ras | TargetMol [targetmol.com]
- 6. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound / Revolution Medicines [delta.larvol.com]
Western blot protocol for pERK inhibition by RMC-7977
Western Blot Analysis of pERK Inhibition by the Pan-RAS Inhibitor RMC-7977
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling nodes that, when mutated, are drivers of a significant fraction of human cancers.[1] Activated RAS proteins (RAS-GTP) trigger downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, survival, and differentiation.[2][3] The phosphorylation of ERK (pERK) is a key biomarker of MAPK pathway activation.
This compound is a potent, orally bioavailable, multi-selective inhibitor of the active, GTP-bound state of RAS proteins (RAS(ON)).[4][5] Its unique mechanism of action involves forming a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[4][6] This tri-complex sterically blocks the interaction of RAS with its downstream effectors, such as RAF kinases, thereby inhibiting the entire signaling cascade.[4] This application note provides a detailed protocol to assess the inhibitory activity of this compound on the RAS-MAPK pathway by quantifying the reduction of pERK levels in cancer cell lines using Western blotting.
Mechanism of Action of this compound
This compound is not a direct inhibitor of RAS itself but rather a "molecular glue" that induces a novel protein-protein interaction. It first binds to CYPA, and this binary complex then binds with high affinity to the effector-binding domain of both mutant and wild-type RAS-GTP.[4][7] This ternary complex (CYPA-RMC-7977-RAS) physically prevents the recruitment and activation of downstream effector proteins, including RAF, thus suppressing the phosphorylation cascade that leads to ERK activation.[4]
Caption: this compound forms a tri-complex with CYPA and RAS-GTP, blocking downstream signaling to RAF.
Quantitative Data Summary
The potency of this compound can be quantified by determining the half-maximal effective concentration (EC50) for pERK inhibition. This value represents the concentration of the compound that produces 50% of its maximal inhibitory effect.
| Compound | Parameter | Value | Cell Line Context | Reference |
| This compound | pERK EC50 | 0.421 nmol/L | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | [4] |
| This compound | Proliferation EC50 | 2.20 nmol/L | PDAC cell lines | [4] |
| This compound | Tumor DUSP6 EC50 | 142 nM | Capan-1 (KRAS G12V) xenograft tumors | [8] |
Experimental Protocol: Western Blot for pERK and Total ERK
This protocol details the steps to assess pERK inhibition in cancer cells treated with this compound.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of pERK inhibition by this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line with a known RAS mutation (e.g., AsPC-1 [KRAS G12D], NCI-H441 [KRAS G12V]).
-
This compound: Stock solution in DMSO.
-
Cell Culture: Media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Tris-Glycine-SDS Running Buffer.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Stripping Buffer: Glycine (200 mM), 0.1% SDS, 1% Tween 20, 0.08% β-Mercaptoethanol, pH 2.2.[1]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2) (Total ERK).
-
Primary Antibody: Loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Equipment:
-
Cell culture incubator, 6-well plates.
-
Gel electrophoresis apparatus (e.g., Bio-Rad Mini-PROTEAN).
-
Western blot transfer system (e.g., Trans-Blot Turbo).
-
PVDF membranes (0.45 µm).
-
Chemiluminescence imaging system.
-
Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
Cell Lysis and Protein Quantification
-
Washing: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[4]
-
Lysis: Add 100-150 µL of ice-cold RIPA buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[3]
-
Scraping: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[4]
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[3][4]
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into a 10% or 12% polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.[8]
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[6]
Immunoblotting and Detection
-
Blocking: After transfer, wash the membrane briefly with TBST and then block non-specific binding by incubating the membrane in Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[8][9]
-
Primary Antibody (pERK): Incubate the membrane with anti-pERK primary antibody diluted in Blocking Buffer (e.g., 1:1000 to 1:5000) overnight at 4°C with gentle shaking.[1][8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Secondary Antibody: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody (diluted 1:2000 to 1:5000 in blocking buffer) for 1 hour at room temperature.[10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions. Apply the substrate to the membrane and capture the signal using a digital imaging system.
Stripping and Re-probing for Total ERK
-
Stripping: After imaging for pERK, wash the membrane and incubate it in Stripping Buffer for 15-30 minutes at room temperature.[1]
-
Washing and Blocking: Wash the membrane thoroughly with TBST (3 x 10 minutes) and then re-block with 5% BSA in TBST for 1 hour.
-
Re-probing: Incubate the membrane with the anti-total ERK primary antibody overnight at 4°C. Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Loading Control: The membrane can be stripped and re-probed again for a loading control like β-actin or GAPDH to ensure equal protein loading across all lanes.
Data Analysis
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for pERK, total ERK, and the loading control in each lane.
-
Normalization: For each sample, normalize the pERK band intensity to the total ERK band intensity. This ratio corrects for any variations in total ERK protein levels. Further normalization to the loading control can confirm equal sample loading.
-
Quantification: Express the normalized pERK/total ERK ratio as a percentage or fold change relative to the vehicle-treated control to determine the dose-dependent inhibition by this compound.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorbyt.com [biorbyt.com]
- 4. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 7. neobiotechnologies.com [neobiotechnologies.com]
- 8. 3.4. Western Blotting and Detection [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following RMC-7977 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMC-7977 is a potent and selective pan-RAS inhibitor that targets the active, GTP-bound state of KRAS, HRAS, and NRAS proteins, including both mutant and wild-type forms.[1][2][3][4][5] It functions by forming a tri-complex with the target RAS protein and cyclophilin A (CYPA), sterically hindering the interaction of RAS with its downstream effectors.[2][3] This disruption of RAS signaling has been shown to inhibit cell proliferation and induce apoptosis in various cancer models, making this compound a promising therapeutic agent.[1][4][6][7][8]
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by a series of biochemical events, one of the earliest being the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[9][10]
By using a combination of fluorescently labeled Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal in apoptosis studies).
This compound Mechanism of Action and Apoptosis Induction
This compound inhibits the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell growth and survival.[1] By blocking this pathway, this compound leads to decreased phosphorylation of key downstream proteins such as ERK, CRAF, and RSK, and an increase in cleaved PARP, a hallmark of apoptosis.[7] This ultimately triggers the apoptotic cascade, leading to cell death in RAS-dependent cancer cells. Preclinical studies have demonstrated that this compound induces apoptosis in a dose-dependent manner in various cancer cell lines, including those with KRAS mutations.[1][6][7]
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-RAS inhibitor this compound is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming RMC-7977 Solubility Challenges In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the pan-RAS inhibitor, RMC-7977, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[5]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What is happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[6] It occurs when the compound, which is stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is much lower. This can lead to the formation of a supersaturated and thermodynamically unstable solution, resulting in precipitation.[6]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO varies between cell lines.[7] As a general guideline, a final DMSO concentration of less than 0.1% is considered safe for most cell lines, while concentrations between 0.1% and 0.5% are tolerated by many robust cell lines.[7] It is crucial to keep the final DMSO concentration consistent across all experiments, including vehicle controls, and ideally below 0.5% to avoid cytotoxicity and other off-target effects.[7][8]
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: While DMSO is the most common initial solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be considered if DMSO is incompatible with your assay.[5] For in vivo studies, co-solvent systems including PEG300 and Tween-80 have been used.[1][4] However, for in vitro assays, minimizing the concentration of any organic solvent is critical.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2][5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing this compound solutions for your experiments.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| This compound powder is not dissolving in DMSO. | - Insufficient solvent volume.- Inadequate mixing. | - Increase the volume of DMSO to lower the concentration.- Use mechanical agitation such as vortexing or sonication.[2][5] Gentle warming to 37°C can also aid dissolution.[5][8] |
| Precipitation occurs upon dilution into aqueous media. | - Compound "crashing out" due to poor aqueous solubility. | - Optimize Dilution Technique: Add the DMSO stock solution dropwise into the pre-warmed (37°C) aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations.[6]- Reduce Final Concentration: Lower the final working concentration of this compound in your assay.- Use a Carrier Protein: For some assays, the presence of serum (e.g., FBS) in the cell culture medium can help to maintain the solubility of hydrophobic compounds. |
| Inconsistent results between experiments. | - Variability in stock solution preparation or dilution.- Precipitation in the final assay medium over time. | - Standardize your protocol for preparing and diluting the compound. Ensure the stock solution is fully dissolved and homogenous before each use.[6]- Prepare fresh dilutions for each experiment.[6]- Visually inspect your assay plates for any signs of precipitation before and during the experiment. |
| High background signal or assay artifacts. | - Compound aggregation leading to non-specific interactions or light scattering. | - Visually inspect the solution for turbidity.[6]- Consider filtering the final working solution through a 0.22 µm syringe filter, but be aware this could lower the effective concentration if the compound is not fully dissolved.[5] |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (115.59 mM) | Ultrasonic treatment is needed. | [1][4] |
| DMSO | 120 mg/mL (138.71 mM) | Sonication is recommended. | [2] |
| DMSO | Soluble | No specific concentration provided. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 865.09 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
-
-
Procedure: a. Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, weigh out 8.65 mg. b. Add the calculated volume of DMSO to the vial containing the this compound powder. c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the vial for 5-10 minutes. Gentle warming in a 37°C water bath can also be applied. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into single-use volumes in sterile tubes. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
-
Vortex mixer
-
-
Procedure: a. Thaw the 10 mM this compound stock solution at room temperature. b. Determine the final concentration of this compound needed for your experiment and the acceptable final concentration of DMSO (e.g., ≤ 0.1%). c. While gently vortexing the pre-warmed aqueous medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent precipitation. d. Continue to mix for an additional 30 seconds to ensure homogeneity. e. Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: this compound forms a tri-complex with CYPA and active RAS-GTP, inhibiting downstream MAPK signaling.
Caption: Troubleshooting workflow for overcoming this compound solubility issues in vitro.
References
RMC-7977 Technical Support Center: Managing In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities of RMC-7977 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally bioavailable small molecule inhibitor that targets the active, GTP-bound state of both mutant and wild-type RAS proteins (KRAS, NRAS, and HRAS). It functions as a tri-complex inhibitor, first binding to the intracellular chaperone protein cyclophilin A (CYPA). This this compound-CYPA complex then binds to RAS-GTP, sterically blocking its interaction with downstream effector proteins and thereby inhibiting signal transduction through pathways like the MAPK and PI3K-AKT cascades.[1][2][3]
Q2: What are the expected on-target effects of this compound in normal tissues?
A2: Since this compound inhibits wild-type RAS proteins, which are crucial for the proliferation of some normal tissues, on-target effects can be anticipated. Preclinical studies have noted that while tumor cells undergo apoptosis and sustained proliferative arrest, normal tissues, such as those in the colon and skin, tend to experience only transient decreases in proliferation without significant apoptosis.[1][4] This suggests a therapeutic window between antitumor efficacy and toxicity in normal tissues.
Q3: Is this compound generally considered well-tolerated in animal models?
A3: Yes, multiple preclinical studies across various cancer models, including pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC), have reported that this compound is well-tolerated at effective doses.[2][4][5][6] Tolerability has been assessed by monitoring animal body weight, which has been shown to remain stable during treatment in some experiments.[4]
Q4: What are the most likely clinical signs of toxicity to monitor in animal models based on related compounds?
A4: While specific toxicology data for the preclinical tool compound this compound is not extensively published, insights can be drawn from its closely related clinical counterpart, RMC-6236. The most common side effects observed in early human trials for RMC-6236 are skin rash and gastrointestinal symptoms like diarrhea. Therefore, researchers using this compound should be particularly vigilant for:
-
Dermatological Issues: Skin redness, rash, hair loss, or dermatitis.
-
Gastrointestinal Disturbances: Changes in stool consistency (diarrhea), dehydration, or loss of appetite.
-
General Health: Body weight loss, lethargy, or ruffled fur.
Troubleshooting Guides for Potential Toxicities
Guide 1: Managing Dermatological Abnormalities
| Observed Issue | Potential Cause | Recommended Action |
| Mild to moderate skin rash or redness. | On-target inhibition of RAS signaling in epithelial tissues. | 1. Document the severity and distribution of the rash with photographs.2. Ensure animals have clean bedding to prevent secondary infections.3. Consider a temporary dose reduction or interruption if the rash becomes severe or is associated with significant distress.4. Consult with a veterinarian for potential supportive care, such as topical emollients, if appropriate for the study design. |
| Severe dermatitis, ulceration, or signs of pain. | Advanced on-target toxicity or potential off-target effects. | 1. Immediately consult with the institutional animal care and use committee (IACUC) and attending veterinarian.2. Euthanize the animal if humane endpoints are met.3. Consider dose reduction or termination of the treatment arm in the study.4. Collect affected skin tissue at necropsy for histopathological analysis. |
Guide 2: Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea or loose stools. | On-target inhibition of RAS signaling in the gastrointestinal tract. | 1. Monitor hydration status closely. Provide supplemental hydration (e.g., hydrogel packs) as needed.2. Monitor body weight daily.3. Ensure easy access to food and water.4. If diarrhea is severe or persistent, consider a dose reduction or interruption.5. At study endpoint, collect intestinal tissue for histopathological examination. |
| Significant body weight loss (>15% from baseline). | Reduced food/water intake due to malaise, severe diarrhea, or other systemic toxicity. | 1. Follow institutional guidelines for humane endpoints, which often include significant body weight loss.2. Consider dose interruption or cessation.3. Provide nutritional support if aligned with the study protocol and IACUC approval.4. Perform a full necropsy to investigate potential causes of weight loss. |
Quantitative Data Summary
Table 1: Summary of this compound Dosing in Preclinical Models
| Animal Model | Tumor Type | Dose | Dosing Schedule | Reference |
| KPCY Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | 25 mg/kg | Oral, once daily for 15 days | [4] |
| KPC Mice | Pancreatic Ductal Adenocarcinoma (PDAC) | 50 mg/kg | Oral, on alternating days | [5] |
| PDX Mice | KRASG12C NSCLC | 10 mg/kg | Oral, once daily for 28 days | [3] |
| CDX Mice (Capan-1) | Pancreatic Ductal Adenocarcinoma (PDAC) | 10, 25, or 50 mg/kg | Single oral dose (for PK/PD analysis) | [4] |
Experimental Protocols
Protocol 1: General In Vivo Tolerability Assessment
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the body weight of each animal for at least three consecutive days before the first dose to establish a stable baseline.
-
Dosing: Formulate this compound in an appropriate vehicle (e.g., as specified in the source literature or by the supplier). Administer the dose via the specified route (typically oral gavage) at the scheduled times.
-
Daily Monitoring:
-
Perform clinical observations at least once daily. Use a scoring system to consistently document animal wellness, noting posture, activity level, and fur condition.
-
Specifically check for signs of skin rash and changes in stool consistency.
-
Record body weight daily.
-
-
Dose Adjustments/Interventions:
-
If an animal's body weight drops by more than 15% from its baseline, or if severe clinical signs are observed, follow the pre-approved humane endpoints in the IACUC protocol.
-
For moderate toxicity, consider reducing the dose or temporarily halting administration, as dictated by the experimental design.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess potential hematological and organ toxicity.
-
Perform a gross necropsy, and collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) and any tissues with visible abnormalities for histopathological analysis.
-
Visualizations
Caption: Mechanism of action for this compound tri-complex inhibitor.
Caption: Workflow for monitoring and managing this compound toxicity.
References
- 1. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
- 2. researchgate.net [researchgate.net]
- 3. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 4. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Assessing RMC-7977 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the target engagement of RMC-7977, a potent and reversible tri-complex inhibitor of active RAS-GTP. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a RAS(ON) multi-selective inhibitor that functions by forming a stable, high-affinity tri-complex with Cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (KRAS, NRAS, and HRAS).[1][2][3] This tri-complex sterically hinders the interaction of RAS-GTP with its downstream effectors, such as RAF kinases, thereby inhibiting signal propagation through pathways like the MAPK cascade.[1][2] The formation of this tri-complex is essential for the cellular activity of this compound.[4][5]
Q2: How can I confirm that this compound is engaging its target in my cell line?
A2: Target engagement can be assessed through a combination of direct and indirect methods:
-
Direct Methods: These assays directly measure the interaction of this compound with its target proteins.
-
Co-immunoprecipitation (Co-IP): Demonstrates the formation of the this compound-dependent tri-complex (CYPA-RMC-7977-RAS).
-
Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of RAS proteins upon this compound binding in intact cells.[6][7][8]
-
NanoBRET™ Target Engagement Assay: A live-cell assay to quantify the binding affinity of this compound to RAS proteins.[9][10]
-
-
Indirect Methods: These assays measure the functional consequences of this compound target engagement.
-
Western Blotting for Phospho-ERK (pERK): A robust and widely used method to assess the inhibition of the RAS-MAPK signaling pathway. A dose-dependent decrease in pERK levels indicates target engagement.[1][11][12]
-
RAS-GTP Pulldown Assays: These assays specifically measure the levels of active, GTP-bound RAS, which should be the direct target of the this compound:CYPA complex.[13]
-
Cell Proliferation/Viability Assays: Determine the half-maximal effective concentration (EC50) of this compound in inhibiting cancer cell growth.[1][11]
-
Q3: What are the key differences between this compound and its clinical counterpart, RMC-6236?
A3: this compound is a preclinical tool compound, while RMC-6236 is the investigational drug being evaluated in clinical trials.[14] The two molecules are structurally very similar, and their mechanism of action and pharmacological properties are closely matched.[14] Therefore, experimental findings with this compound are generally considered to be applicable to RMC-6236.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinities of this compound
| Component 1 | Component 2 | Method | Kd | Reference |
| This compound | CYPA | Biochemical | 195 nM | [1] |
| This compound:CYPA Complex | KRAS(G12V) | Biochemical | 85 nM | [1] |
| This compound:CYPA Complex | Wild-Type KRAS | Biochemical | 116 nM | [4] |
| This compound:CYPA Complex | Wild-Type NRAS | Biochemical | 101 nM | [4] |
| This compound:CYPA Complex | Wild-Type HRAS | Biochemical | 94.7 nM | [4] |
Table 2: Cellular Potency of this compound
| Assay | Cell Line | Genotype | EC50 / IC50 | Reference |
| pERK Inhibition | MEFs | KRAS Mutant | 0.421 nM | [1] |
| Proliferation | MEFs | KRAS Mutant | 2.20 nM | [1] |
| Proliferation | Various AML cell lines | RAS pathway mutations | 5-33 nM | [11] |
| DUSP6 Inhibition | Capan-1 Xenograft | KRASG12V | 142 nM | [1] |
| DUSP6 Inhibition | NCI-H441 Xenograft | KRASG12V | 130 nM | [4][11] |
Experimental Protocols and Troubleshooting
Western Blotting for pERK Inhibition
Objective: To indirectly assess this compound target engagement by measuring the inhibition of a key downstream signaling node.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 2-24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use a loading control antibody (e.g., GAPDH, Vinculin, or β-actin) to ensure equal protein loading.[12]
-
Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the pERK and total ERK bands. Normalize the pERK signal to total ERK and then to the loading control.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No change in pERK levels | 1. Insufficient drug concentration or treatment time. 2. Cell line is not dependent on RAS signaling. 3. Low CYPA expression in the cell line. | 1. Perform a dose-response and time-course experiment. 2. Confirm RAS pathway activation at baseline. 3. Verify CYPA expression levels via Western blot or qPCR. This compound potency is dependent on CYPA levels.[4] |
| High background | 1. Insufficient blocking. 2. Primary antibody concentration too high. | 1. Increase blocking time or use a different blocking agent. 2. Titrate the primary antibody concentration. |
| Weak signal | 1. Insufficient protein loaded. 2. Low antibody concentration. | 1. Increase the amount of protein loaded. 2. Increase the primary or secondary antibody concentration. |
Cellular Thermal Shift Assay (CETSA)
Objective: To directly confirm the binding of this compound to RAS proteins in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle (DMSO) for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[6]
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the levels of RAS proteins by Western blotting or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples indicates that the compound has bound to and stabilized the target protein.
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | 1. Suboptimal drug concentration or incubation time. 2. Inappropriate temperature range. 3. Low target protein expression. | 1. Optimize drug concentration and incubation time. 2. Adjust the temperature gradient to better capture the melting curve of the target protein. 3. Ensure the cell line expresses sufficient levels of the target protein. |
| High variability between replicates | 1. Inconsistent heating. 2. Inaccurate pipetting. | 1. Use a PCR cycler with a thermal gradient for precise and uniform heating. 2. Ensure accurate and consistent pipetting of cell suspensions and reagents. |
Visualizations
Signaling Pathway
Caption: this compound inhibits the RAS-MAPK signaling pathway.
Experimental Workflow: Western Blot for pERK
Caption: Workflow for assessing pERK inhibition by Western blot.
Logical Relationship: Troubleshooting pERK Western Blot
Caption: Troubleshooting logic for pERK Western blot experiments.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions in Arabidopsis Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Tumor-selective effects of active RAS inhibition in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. RAS inhibitor 1 - THE OLIVE LABORATORY [olivelab.org]
RMC-7977 stability in different experimental conditions
RMC-7977 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, reversible, and highly selective inhibitor of the active, GTP-bound (ON) state of RAS proteins.[1][2][3] It exhibits broad-spectrum activity against mutant and wild-type forms of KRAS, HRAS, and NRAS.[4][5][6][7] Its unique mechanism involves forming a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[1][5][8] This complex sterically blocks the interaction of RAS with its downstream effectors, such as RAF, thereby inhibiting signaling through pathways like the RAS-MAPK cascade.[1][8][9]
Q2: How should I store this compound powder and solutions to ensure stability?
To maintain the integrity of this compound, it is crucial to adhere to recommended storage conditions. As specific, quantitative stability data under various conditions is not extensively published, following supplier recommendations is critical.
-
Powder: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[10] For shorter periods, 4°C is acceptable (up to 2 years).[10]
-
Stock Solutions: Once dissolved in a solvent like DMSO, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for long-term stability (6 months to 1 year) or at -20°C for shorter-term storage (1 month).[2][4][10]
Q3: What is the recommended solvent for dissolving this compound?
The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[2][3][10] It is highly soluble in DMSO at concentrations up to 100-120 mg/mL.[2][10] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3] Sonication may be required to fully dissolve the compound.[2]
Q4: What is a typical formulation for in vivo animal studies?
While specific formulations can be model-dependent, a common method for preparing this compound for oral administration involves a multi-component vehicle. One such formulation is created by sequentially adding and mixing the following:
-
2% DMSO
-
40% PEG300
-
5% Tween-80
-
53% saline[10]
Another reported vehicle is a suspension in corn oil, which may be suitable for certain experimental setups.[10] It is critical to ensure the final solution is clear and homogenous before administration.[3]
Data Summary Tables
Table 1: Solubility Information
| Solvent | Maximum Concentration | Notes |
|---|
| DMSO | 100 - 120 mg/mL (115.6 - 138.7 mM) | Use of fresh, anhydrous DMSO is recommended.[3] Sonication may be necessary for complete dissolution.[2][10] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Powder | -20°C | Up to 3 years | Keep away from moisture.[2][10] |
| 4°C | Up to 2 years | For shorter-term storage.[10] | |
| In Solvent (e.g., DMSO) | -80°C | 6 - 12 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[2][4][10] |
| | -20°C | 1 month | For short-term storage of prepared solutions.[4][10] |
Troubleshooting Guide
Issue 1: I am observing lower-than-expected potency or inconsistent results in my cell-based assays.
-
Potential Cause 1: Compound Degradation. this compound may have degraded due to improper storage or handling. Repeated freeze-thaw cycles of stock solutions can significantly reduce compound activity.[4]
-
Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the stock solution. If degradation is suspected, use a new vial of the compound to prepare a fresh stock.
-
-
Potential Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in your stock solution, leading to an inaccurate concentration.
-
Solution: Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming or sonication can aid dissolution.[2] Visually inspect the solution for any precipitate.
-
-
Potential Cause 3: Instability in Media. The compound may have limited stability in your specific cell culture medium, especially over long incubation periods (e.g., >48 hours).
-
Solution: While specific data is unavailable, consider refreshing the media with a freshly prepared compound for long-duration experiments. To confirm stability, you can perform a time-course experiment, adding the compound at different time points before the final assay readout to see if potency changes.
-
Issue 2: I am seeing precipitation when I dilute my DMSO stock solution into aqueous buffer or cell culture media.
-
Potential Cause: Poor Solubility in Aqueous Solutions. this compound is hydrophobic, and "crashing out" of solution is a common issue when diluting a high-concentration DMSO stock into an aqueous environment.
-
Solution 1 (Serial Dilutions): Perform serial dilutions. Instead of a single large dilution, dilute the stock solution in multiple steps. Ensure rapid mixing (vortexing) immediately after adding the compound to the aqueous solution.
-
Solution 2 (Lower Final DMSO Concentration): Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to maintain cell health and improve compound solubility.
-
Solution 3 (Formulation Aids): For certain in vitro assays, the inclusion of a small amount of a non-ionic surfactant or protein (like BSA) in the dilution buffer can help maintain solubility, but this must be validated to ensure it does not interfere with the assay.
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: this compound has a molecular weight of approximately 865.1 g/mol .[10] To prepare a 10 mM stock solution, you will dissolve 8.65 mg of the compound in 1 mL of solvent.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (865.1 g/mol ) * (1000 mg/g) = 8.65 mg/mL
-
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 8.65 mg of powder.
-
Mixing: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator bath for a few minutes to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use, low-binding tubes. Store these aliquots at -80°C. Label them clearly with the compound name, concentration, date, and solvent.
Protocol 2: General Workflow for Assessing Compound Stability in Cell Culture Medium
This protocol provides a general framework. Specific analytical methods (e.g., HPLC-MS) are required for precise quantification.
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at the final concentration used in your experiments (e.g., 100 nM).
-
Incubation: Incubate this solution under your standard cell culture conditions (e.g., 37°C, 5% CO₂). Prepare multiple samples for different time points.
-
Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24, 48, and 72 hours). The 0-hour sample serves as the baseline.
-
Storage: Immediately flash-freeze the collected samples in liquid nitrogen and store them at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method like LC-MS/MS.
-
Data Interpretation: Plot the concentration of this compound against time to determine its stability profile and half-life in the specific medium under your experimental conditions.
Visual Diagrams
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ras | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ChemGood [chemgood.com]
- 7. biofargo.com [biofargo.com]
- 8. Mechanisms of Response and Tolerance to Active RAS Inhibition in KRAS-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anygenes.com [anygenes.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Validation & Comparative
RMC-7977 vs. Chemotherapy: A Comparative Analysis of Their Effects on the Tumor Microenvironment
For Immediate Release
This guide provides a detailed comparison of the preclinical RAS(ON) multi-selective inhibitor, RMC-7977, and traditional chemotherapy, focusing on their distinct impacts on the tumor microenvironment (TME). The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Executive Summary
This compound, a novel inhibitor of the active, GTP-bound form of RAS proteins, has demonstrated a consistent ability in preclinical models to foster a pro-inflammatory and anti-tumor immune microenvironment. This is characterized by increased infiltration of cytotoxic immune cells and a reduction in immunosuppressive cell populations. In contrast, the effects of chemotherapy on the TME are more varied and can be context-dependent. While some chemotherapeutic agents can induce immunogenic cell death and promote anti-tumor immunity, others can inadvertently create a more pro-tumorigenic and therapy-resistant TME by activating cancer-associated fibroblasts (CAFs) and promoting extracellular matrix (ECM) remodeling.
Mechanism of Action
This compound: This investigational agent is a RAS(ON) multi-selective inhibitor. It forms a tri-complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS proteins (both mutant and wild-type). This complex sterically hinders the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways.[1][2]
Chemotherapy: Traditional chemotherapeutic agents primarily target rapidly dividing cells, including cancer cells, leading to cell death through various mechanisms such as DNA damage or mitotic arrest. Certain chemotherapies can also induce immunogenic cell death (ICD), a form of apoptosis that triggers an immune response by releasing damage-associated molecular patterns (DAMPs).
Impact on the Tumor Immune Microenvironment
Preclinical evidence suggests that this compound consistently remodels the TME to be more favorable for an anti-tumor immune response.
Immune Cell Infiltration
This compound has been shown to significantly increase the infiltration of key anti-tumor immune cells into the tumor. In preclinical models of cholangiocarcinoma and NRAS-mutant melanoma, treatment with this compound led to a notable increase in the presence of CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[3][4] Furthermore, studies in pancreatic ductal adenocarcinoma (PDAC) models have indicated that the antitumor activity of this compound is dependent on the presence of T cells, with complete responses being contingent on a functional adaptive immune system.[4]
Conversely, chemotherapy's effect on immune cell infiltration is more complex. While some agents like doxorubicin (B1662922) can promote the infiltration of CD8+ T cells through the induction of ICD, other agents may have less of an impact or could even be immunosuppressive.
Immunosuppressive Cell Populations
A key aspect of this compound's effect on the TME is its ability to reduce the population of immunosuppressive cells. Preclinical studies have reported a reduction in polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs) following this compound treatment.[3][4]
Chemotherapy can have a dual effect. For instance, gemcitabine (B846) has been shown to reduce regulatory T cells (Tregs). However, the overall impact on the balance of effector to suppressor cells can vary depending on the specific drug, dose, and tumor type.
Macrophage Polarization
Certain chemotherapies, such as paclitaxel (B517696), have been demonstrated to repolarize tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype. This shift can contribute to an anti-tumor immune response. The effect of this compound on macrophage polarization has not been as extensively detailed in the available literature.
Table 1: Comparative Effects on Immune Cell Populations in the Tumor Microenvironment
| Feature | This compound | Chemotherapy (Agent Dependent) |
| CD8+ T Cell Infiltration | Notable Increase[3][4] | Variable; can be increased by ICD-inducing agents (e.g., doxorubicin) |
| CD4+ T Cell Infiltration | Notable Increase[3][4] | Variable |
| NK Cell Infiltration | Notable Increase[3][4] | Variable |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduction (specifically PMN-MDSCs)[3][4] | Variable |
| Regulatory T Cells (Tregs) | Data not available | Can be reduced by some agents (e.g., gemcitabine) |
| Macrophage Polarization | Data not available | Can promote M1 polarization (e.g., paclitaxel) |
Impact on Cancer-Associated Fibroblasts (CAFs) and Extracellular Matrix (ECM)
The influence of this compound on CAFs and the ECM is an area of ongoing investigation. However, studies on broader renin-angiotensin system (RAS) inhibitors suggest a potential for modulating the fibrotic tumor microenvironment. RAS inhibitors have been associated with decreased collagen production and inhibition of TGF-β signaling, a key pathway in fibroblast activation.[5]
Chemotherapy, on the other hand, has been shown to have a direct and often detrimental effect on the stromal components of the TME. Several chemotherapeutic agents can activate CAFs, leading to increased deposition of ECM proteins like collagen. This can create a physical barrier that impedes drug delivery and promotes a more aggressive tumor phenotype, contributing to chemoresistance. For example, paclitaxel treatment has been linked to an increase in Collagen V in the liver ECM, which in turn can promote cancer cell invasion.
Table 2: Comparative Effects on CAFs and the ECM
| Feature | This compound (Inferred from pan-RAS inhibitors) | Chemotherapy (Agent Dependent) |
| Cancer-Associated Fibroblast (CAF) Activation | Potentially inhibitory[5] | Can be activating |
| Extracellular Matrix (ECM) Deposition | Potentially reduced collagen production[5] | Can be increased (e.g., paclitaxel increases Collagen V) |
| Contribution to Therapy Resistance | Not established | Increased ECM can contribute to chemoresistance |
Visualizing the Pathways
To illustrate the distinct mechanisms of this compound and chemotherapy on the tumor microenvironment, the following diagrams depict their signaling pathways and experimental workflows.
References
- 1. Revolution Medicines Announces Publications on the Discovery and Preclinical Profile of Representative of a New Class of RAS(ON) Multi-Selective Inhibitors Designed to Block Full Spectrum of Oncogenic RAS(ON) Proteins | Revolution Medicines [ir.revmed.com]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. T-cell Dependency of Tumor Regressions and Complete Responses with RAS(ON) Multi-selective Inhibition in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAS inhibition in resident fibroblast biology - PMC [pmc.ncbi.nlm.nih.gov]
Predicting Response to the Pan-RAS Inhibitor RMC-7977: A Comparative Guide for Researchers
For Immediate Release
Redwood City, CA – December 2, 2025 – Researchers and drug development professionals in the oncology space now have access to a comprehensive guide on biomarkers for predicting response to the investigational pan-RAS inhibitor, RMC-7977. This document provides a comparative analysis of this compound with alternative therapies, supported by preclinical data, and outlines key experimental protocols for biomarker assessment.
This compound is a potent, oral, multi-selective inhibitor of active, GTP-bound RAS (RAS(ON)). It acts by forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, sterically hindering the interaction of RAS with its downstream effectors, thereby inhibiting both the MAPK and PI3K signaling pathways.[1] This novel mechanism of action provides a therapeutic strategy for cancers driven by a wide range of RAS mutations, including those that have developed resistance to mutant-specific inhibitors.
This guide summarizes the current understanding of predictive biomarkers for this compound and compares its preclinical activity against established KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, as well as standard-of-care therapies.
Comparative Preclinical Efficacy of this compound
This compound has demonstrated broad anti-tumor activity across a range of preclinical models harboring various KRAS mutations. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) |
| NCI-H441 | NSCLC | G12C | 130 (for DUSP6) |
| Capan-1 | PDAC | G12V | - |
| Various | AML | FLT3-ITD, KIT, NRAS, KRAS | 5-33 |
Data synthesized from multiple preclinical studies.[2][3][4]
Table 2: Comparison of this compound with KRAS G12C Inhibitors in Resistant Models
| Cancer Model | Resistance Mechanism | This compound Activity |
| KRAS G12C NSCLC PDX | Acquired resistance to sotorasib | Overcomes resistance |
| KRAS G12C NSCLC models | Acquired resistance to sotorasib/adagrasib | Deep and sustained tumor regressions |
This table highlights the potential of this compound to treat tumors that have developed resistance to targeted therapies.[4][5]
Predictive Biomarkers for this compound Response
Several putative biomarkers have been identified that may predict sensitivity or resistance to this compound.
Positive Predictive Biomarkers
-
RAS-addicted tumors: Cancers with activating mutations in KRAS, NRAS, or HRAS are the primary targets for this compound.[1][2]
-
KRAS G12D Mutation: Preclinical data suggests that tumors with KRAS G12D mutations exhibit a greater degree of PI3K pathway inhibition in response to this compound compared to other KRAS G12 mutations, potentially indicating increased sensitivity.[6]
Negative Predictive Biomarkers (Mechanisms of Resistance)
-
MYC Amplification: Increased copy number of the MYC oncogene has been identified as a key mechanism of acquired resistance to this compound.[1]
-
PI3K Pathway Activation: Mutations in PIK3CA or loss of PTEN that lead to constitutive activation of the PI3K pathway can confer resistance to this compound by bypassing RAS inhibition.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal cell state is associated with both innate and acquired resistance to this compound.[7]
-
Secondary KRAS Mutations: The acquisition of additional mutations in the KRAS gene can lead to resistance.[7]
-
Mutations in CIC: Recurrent mutations in the capicua (CIC) gene have been shown to promote resistance to this compound.[3][9]
Comparison with Alternative Therapies and Standard of Care
A key advantage of this compound is its broad activity against various RAS mutations, in contrast to the mutation-specific inhibitors.
Table 3: Comparison of this compound with Sotorasib and Adagrasib
| Feature | This compound | Sotorasib | Adagrasib |
| Target | Pan-RAS (ON) (KRAS, NRAS, HRAS) | KRAS G12C (OFF) | KRAS G12C (OFF) |
| Mechanism | Tri-complex formation with CYPA and RAS-GTP | Covalent binding to inactive KRAS G12C | Covalent binding to inactive KRAS G12C |
| Activity in Resistant Models | Active in models resistant to G12C inhibitors | Resistance can occur via RAS pathway reactivation | Resistance can occur via RAS pathway reactivation |
| Potential Biomarkers of Resistance | MYC amplification, PI3K activation, EMT, secondary KRAS mutations, CIC mutations | RTK alterations, secondary RAS mutations | RTK alterations, secondary RAS mutations |
Standard of Care by Cancer Type:
-
KRAS-mutant NSCLC: First-line treatment typically involves chemotherapy with or without immunotherapy.[9][10] Sotorasib and adagrasib are approved for second-line treatment of KRAS G12C-mutated NSCLC.[3]
-
KRAS-mutant Colorectal Cancer (CRC): Standard of care often includes chemotherapy regimens like FOLFOX.[11] For KRAS G12C-mutated CRC, sotorasib in combination with an EGFR inhibitor like panitumumab has shown benefit.[5][6]
-
KRAS-mutant Pancreatic Cancer (PDAC): Combination chemotherapy (e.g., FOLFIRINOX) is the standard first-line treatment.[12][13] The development of targeted therapies for the majority of PDAC patients remains a significant unmet need.[4][14]
Experimental Protocols for Biomarker Assessment
Accurate biomarker testing is crucial for patient stratification. The following are detailed methodologies for key assays.
MYC Amplification Detection
Protocol:
-
Sample Collection and Preparation: Obtain a formalin-fixed paraffin-embedded (FFPE) tumor block. Extract genomic DNA using a commercially available kit.
-
Quantitative PCR (qPCR): Design TaqMan primers and probes for the MYC gene and a stable reference gene. Perform qPCR to determine the relative copy number of MYC.
-
Fluorescence In Situ Hybridization (FISH): Use a dual-color probe set targeting the MYC locus and a control centromeric probe on FFPE sections. Enumerate signals in tumor cell nuclei to determine the MYC/centromere ratio.
-
Next-Generation Sequencing (NGS): Perform targeted sequencing of a cancer gene panel that includes MYC or whole-exome sequencing (WES). Analyze sequencing data to determine the copy number variation of the MYC gene.
-
Data Interpretation: An increase in the MYC copy number relative to the reference gene (qPCR), an elevated MYC/centromere ratio (FISH), or a significant gain in copy number (NGS) indicates amplification.
PI3K Pathway Activation Assessment
Protocol:
-
NGS for Mutational Analysis: Extract DNA from tumor tissue and perform targeted NGS to identify activating mutations in PIK3CA and loss-of-function mutations in PTEN.
-
Immunohistochemistry (IHC) for PTEN Expression: Stain FFPE tumor sections with an antibody against PTEN. A significant reduction or absence of staining in tumor cells compared to surrounding normal tissue indicates PTEN loss.
-
Western Blot for Phospho-AKT: Lyse fresh frozen tumor tissue to extract proteins. Perform western blotting using antibodies against phosphorylated AKT (a downstream effector of PI3K) and total AKT. An increased ratio of p-AKT/total AKT indicates pathway activation.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the downstream signaling pathways it inhibits.
This guide provides a foundational understanding of the predictive biomarkers for this compound and its standing relative to other RAS-targeted therapies. As research progresses, further refinement of these biomarkers and the development of novel combination strategies will be crucial for optimizing patient outcomes in RAS-driven cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. Treatment for KRAS G12C-mutated metastatic CRC approved by FDA | Colorectal Cancer Alliance [colorectalcancer.org]
- 7. Early changes in circulating cell free KRAS G12C predicts response to adagrasib in KRAS mutant non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 10. cancernetwork.com [cancernetwork.com]
- 11. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. oncnursingnews.com [oncnursingnews.com]
- 14. KRAS Mutations and Pancreatic Cancer - Pancreatic Cancer Action Network [pancan.org]
RMC-7977: A Pan-RAS Offensive Against Cancer, Outmaneuvering Selective KRAS G12C Inhibitors
A new wave of RAS inhibition, led by the multi-selective inhibitor RMC-7977, demonstrates a fundamentally different and potentially more durable strategy for combating RAS-driven cancers compared to first-generation KRAS G12C-specific inhibitors like sotorasib (B605408) and adagrasib. By targeting the active, GTP-bound "ON" state of all major RAS isoforms, this compound not only shuts down oncogenic signaling but also effectively overcomes resistance mechanisms that plague its more selective counterparts.
This guide provides a detailed comparison of this compound's impact on signaling pathways versus other RAS inhibitors, supported by preclinical data. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of RAS-targeted therapies.
Differentiated Mechanisms of Action: A Tale of Two States
The fundamental difference between this compound and inhibitors like sotorasib and adagrasib lies in which form of the RAS protein they target. RAS proteins act as molecular switches, cycling between an inactive, GDP-bound "OFF" state and an active, GTP-bound "ON" state that drives downstream signaling pathways promoting cell growth and proliferation.[1][2]
Sotorasib and Adagrasib: Targeting the "OFF" Switch of a Single Mutant
Sotorasib and adagrasib are covalent inhibitors that specifically target the KRAS G12C mutation.[2][3] They bind to the cysteine residue at position 12, which is unique to this mutant, and lock the KRAS G12C protein in an inactive, GDP-bound state.[2][3] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream signaling.[2]
This compound: A Broad Offensive on the "ON" State
In contrast, this compound is a first-in-class, orally bioavailable small molecule that acts as a pan-RAS inhibitor, targeting the active, GTP-bound forms of KRAS, HRAS, and NRAS, including both mutant and wild-type versions.[4] It employs a novel mechanism, forming a tri-complex with the intracellular chaperone cyclophilin A (CYPA) and RAS-GTP.[4] This tri-complex sterically hinders the interaction of RAS with its downstream effectors, effectively shutting down the oncogenic signaling cascade.[4]
Impact on Downstream Signaling Pathways: Beyond Simple Inhibition
Both classes of inhibitors aim to suppress the key downstream signaling pathways driven by RAS: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. However, the breadth of this compound's activity and its targeting of the active RAS state lead to distinct effects, particularly in the context of resistance.
Preclinical studies have shown that this compound potently inhibits the phosphorylation of ERK (pERK), a key downstream marker of MAPK pathway activation, in a concentration-dependent manner across various RAS-mutant cancer cell lines.[4] Furthermore, this compound has demonstrated the ability to inhibit AKT phosphorylation, a readout for the PI3K pathway, although the extent of this inhibition can be dependent on the specific RAS mutation.[5]
A crucial advantage of this compound is its ability to overcome resistance mechanisms that limit the efficacy of KRAS G12C inhibitors. Resistance to sotorasib and adagrasib can arise from the reactivation of the RAS pathway through various mechanisms, including the activation of wild-type RAS isoforms. Because this compound inhibits all RAS isoforms in their active state, it can effectively suppress this restored signaling and inhibit the growth of tumors that have become resistant to KRAS G12C-specific therapies.[4]
Comparative Preclinical Efficacy
Disclaimer: The following tables summarize quantitative data from different preclinical studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: Comparison of Cellular Activity
| Inhibitor | Target | Cell Line (Cancer Type) | Assay | Endpoint | Reported Value | Citation |
| This compound | Pan-RAS (ON) | Panel of KRAS G12X mutant lines | Cell Viability | EC50 | Low nanomolar range | [4] |
| NCI-H441 (NSCLC, KRAS G12V) | pERK Inhibition | EC50 | 0.421 nM | [4] | ||
| Sotorasib | KRAS G12C (OFF) | NCI-H358 (NSCLC, KRAS G12C) | Cell Viability | IC50 | ~6 nM | |
| Adagrasib | KRAS G12C (OFF) | NCI-H358 (NSCLC, KRAS G12C) | Cell Viability | IC50 | Not specified in snippets |
Table 2: Activity in Models of Resistance to KRAS G12C Inhibitors
| Inhibitor | Model System | Key Finding | Citation |
| This compound | KRAS G12C cancer models resistant to KRAS(G12C) inhibitors | Inhibited the growth of resistant models due to restoration of RAS pathway signaling. | [4] |
| Sotorasib/Adagrasib | Preclinical models | Resistance can develop through reactivation of the RAS-MAPK pathway. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key assays used to evaluate the efficacy of RAS inhibitors.
Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of key signaling proteins like ERK and AKT.
Detailed Steps:
-
Cell Culture and Treatment: Seed cancer cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the RAS inhibitor or vehicle control (e.g., DMSO) for specified time periods (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total ERK1/2 and AKT overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Capture the chemiluminescent signal and quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay measures the effect of the inhibitors on cell proliferation and survival.
Detailed Steps (MTT Assay Example):
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the RAS inhibitors in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement and Analysis: Measure the absorbance at 570 nm using a microplate reader. Plot the percentage of cell viability against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion: A Paradigm Shift in RAS Inhibition
This compound represents a significant evolution in the strategy to target RAS-driven cancers. Its ability to inhibit all major RAS isoforms in their active state provides a more comprehensive and potentially more durable blockade of oncogenic signaling compared to the mutation-specific, inactive-state inhibition of sotorasib and adagrasib. The preclinical data strongly suggest that this pan-RAS(ON) approach can overcome key mechanisms of resistance that limit the long-term efficacy of first-generation KRAS G12C inhibitors. As this compound and similar multi-selective inhibitors advance through clinical development, they hold the promise of offering new therapeutic options for a broader range of patients with RAS-mutant tumors, including those who have developed resistance to existing therapies.
References
Validating Cyclophilin A's Crucial Role in the Mechanism of RMC-7977: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the RAS(ON) multi-selective inhibitor, RMC-7977, with alternative RAS-targeting therapies. We delve into the experimental data that validates the essential role of cyclophilin A (CypA) in the mechanism of action of this compound and present detailed protocols for the key experiments cited.
Introduction to this compound and the Tri-Complex Mechanism
This compound is a potent, cell-permeable, and reversible inhibitor of multiple RAS isoforms, including KRAS, NRAS, and HRAS, in their active, GTP-bound state.[1][2][3] Its unique mechanism of action relies on the formation of a stable ternary complex, or "tri-complex," with the intracellular chaperone protein, cyclophilin A (CypA), and the active RAS protein.[1][4] This tri-complex sterically hinders the interaction of RAS with its downstream effector proteins, such as RAF, PI3K, and RALGDS, thereby inhibiting the pro-proliferative and pro-survival signaling pathways they command.[1][4][5] this compound was developed from a derivative of the natural product sanglifehrin A, a known CypA binder.[1]
Quantitative Comparison of this compound and Alternatives
The following tables summarize the key quantitative data for this compound and compare its performance with alternative RAS inhibitors that function through different mechanisms.
Table 1: Binding Affinities and Cellular Potency of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) to CypA | 195 nM[1] | Dissociation constant for the binding of this compound to CypA, indicating a strong interaction that initiates the formation of the binary complex. |
| Binding Affinity (Kd) of Binary Complex to KRAS(GTP) | 85 nM[1] | Dissociation constant for the binding of the this compound-CypA binary complex to active KRAS, leading to the formation of the inhibitory tri-complex. |
| pERK Inhibition (EC50) | 0.421 nM[1] | Half-maximal effective concentration for the inhibition of ERK phosphorylation, a key downstream marker of RAS pathway activity. |
| Cell Proliferation Inhibition (EC50) | 2.20 nM[1] | Half-maximal effective concentration for the inhibition of cancer cell proliferation, demonstrating the potent anti-tumor activity of the compound. |
Table 2: Comparison of this compound with Alternative RAS Inhibitors
| Drug | Mechanism of Action | Target Selectivity | Dependence on CypA | Key Advantages | Key Limitations |
| This compound | Forms a tri-complex with CypA and RAS(ON) to block effector binding.[1][4] | Pan-RAS(ON) inhibitor (mutant and wild-type).[1][4] | Yes | Broad activity against multiple RAS isoforms and mutations; potential to overcome resistance to mutant-selective inhibitors.[1][5] | Dependent on cellular CypA expression. |
| Sotorasib (AMG 510) | Covalently binds to the inactive, GDP-bound state of KRAS G12C. | KRAS G12C mutant-selective. | No | High selectivity for a specific oncogenic driver. | Limited to tumors harboring the KRAS G12C mutation; potential for resistance through RAS pathway reactivation. |
| Adagrasib (MRTX849) | Covalently binds to the inactive, GDP-bound state of KRAS G12C. | KRAS G12C mutant-selective. | No | High selectivity for a specific oncogenic driver. | Limited to tumors harboring the KRAS G12C mutation; potential for resistance through RAS pathway reactivation.[6] |
| BI-2865 | Binds to the switch I/II pocket of RAS, disrupting effector interaction.[7] | Pan-KRAS inhibitor. | No | Activity against multiple KRAS mutants. | Lower potency compared to some mutant-selective inhibitors. |
Experimental Validation of Cyclophilin A's Role
The central hypothesis that CypA is indispensable for the activity of this compound has been validated through several key experiments.
Genetic Knockout of CypA
Studies have demonstrated that the genetic knockout of PPIA, the gene encoding CypA, renders cancer cells insensitive to this compound.[5] In PPIA-knockout cells, this compound fails to inhibit the downstream RAF-MEK-ERK signaling pathway and does not impede cell proliferation.[5] As a crucial control, the activity of MEK inhibitors like trametinib, which act downstream of RAS and do not depend on CypA, is unaffected by the loss of CypA.[5]
Competitive Inhibition of CypA
The use of a competitive inhibitor of CypA has been shown to abolish the cellular activity of this compound.[5] This further confirms that the initial binding of this compound to CypA is an essential prerequisite for its anti-RAS activity.
Dependence on CypA Concentration
The cellular potency of this compound has been shown to be directly dependent on the intracellular concentration of CypA.[5][8] Cells with higher levels of CypA expression exhibit greater sensitivity to this compound, as the abundance of CypA drives the formation of the this compound-CypA binary complex, which is the active species that binds to RAS.[5][8]
Experimental Protocols
Detailed methodologies for the key experiments that validate the role of CypA in this compound's mechanism are outlined below.
Tri-Complex Formation Assays
1. Bioluminescence Resonance Energy Transfer (BRET) Assay:
-
Principle: To monitor the proximity of two proteins in live cells. In this case, to detect the this compound-induced interaction between CypA and KRAS.
-
Protocol:
-
Co-express a fusion of one protein (e.g., KRAS) to a Renilla luciferase (RLuc) donor and the other protein (e.g., CypA) to a fluorescent acceptor (e.g., YFP) in cells.
-
Add the RLuc substrate, coelenterazine.
-
In the presence of this compound, the induced proximity of the RLuc and YFP allows for resonance energy transfer.
-
Measure the light emitted by the acceptor (YFP) and the donor (RLuc).
-
The BRET ratio (acceptor emission / donor emission) is calculated as a measure of protein-protein interaction. An increase in the BRET ratio upon treatment with this compound indicates tri-complex formation.[5][9]
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Principle: Similar to BRET, but uses a long-lifetime lanthanide donor (e.g., terbium or europium) and a fluorescent acceptor to measure protein-protein interactions in a biochemical setting.
-
Protocol:
-
Recombinantly express and purify tagged versions of KRAS and CypA.
-
Label one protein with a lanthanide donor-conjugated antibody and the other with an acceptor fluorophore-conjugated antibody.
-
Incubate the proteins with varying concentrations of this compound.
-
Excite the donor with a pulsed light source.
-
Measure the time-resolved fluorescence emission of the acceptor.
-
An increase in the TR-FRET signal indicates this compound-mediated tri-complex formation.[9]
-
Cellular Activity Assays
1. Western Blotting for pERK Inhibition:
-
Principle: To quantify the levels of phosphorylated ERK (pERK), a key downstream marker of RAS pathway activation.
-
Protocol:
-
Culture cancer cells (e.g., NCI-H441 or AsPC-1) in appropriate media.
-
Treat cells with a dose-range of this compound for a specified time.
-
Lyse the cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for pERK and total ERK.
-
Incubate with secondary antibodies and detect the signal using chemiluminescence.
-
Quantify band intensities and calculate the ratio of pERK to total ERK to determine the extent of pathway inhibition.[3]
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®):
-
Principle: To measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat cells with a dose-range of this compound.
-
After the desired incubation period (e.g., 72 hours), add the CellTiter-Glo® reagent to the wells.
-
This lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to vehicle-treated control cells.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating the role of CypA.
Caption: Comparison of inhibitory mechanisms.
References
- 1. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biofargo.com [biofargo.com]
- 3. Pan-RAS inhibitor this compound is efficacious in treating NF1-related tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent inhibition of oncogenic and wild-type RAS-GTP for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. iris.unito.it [iris.unito.it]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling RMC-7977
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling RMC-7977. The following procedural steps and recommendations are designed to ensure safe operational use and disposal of this compound.
This compound is a potent, orally active, and reversible tri-complex RAS inhibitor with broad-spectrum activity against KRAS, NRAS, and HRAS proteins, including both wild-type and mutant variants.[1][2][3][4] It functions by forming a complex with cyclophilin A (CYPA) and the active, GTP-bound form of RAS, thereby blocking downstream signaling pathways.[3][5] While the safety data sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is imperative to handle this research chemical with the appropriate safety precautions to minimize any potential risk.[6]
Hazard Identification and Risk Assessment
Although not classified as hazardous, the SDS for this compound advises avoiding contact with skin and eyes, as well as inhalation of dust or aerosols.[6] Therefore, a thorough risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | Must meet ANSI Z87.1 standards.[7][8] Goggles are required when handling over 1 liter of solution.[8] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[7][8] |
| Skin and Body Protection | Chemical-resistant gloves (disposable nitrile gloves are a suitable minimum). A flame-resistant lab coat. Long pants and closed-toe shoes. | Disposable nitrile gloves offer protection against a wide range of chemicals for short-term use.[7] For prolonged or high-exposure tasks, consider double-gloving or using more robust gloves. Always inspect gloves for damage before use and change them immediately upon contamination. Lab coats should be fully buttoned to provide maximum skin coverage.[7] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. An N95 respirator may be necessary if there is a risk of generating dust or aerosols that cannot be controlled by engineering means. | All work with solid this compound that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. If a respirator is required, a formal respiratory protection program, including fit testing, must be in place.[7] |
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid the formation of dust and aerosols.[6] Use only in areas with adequate exhaust ventilation, such as a chemical fume hood.[6] After handling, wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6] Recommended storage temperatures are -20°C for long-term storage (up to 3 years for the solid powder) and 4°C for short-term storage (up to 2 years).[6] Solutions in solvent should be stored at -80°C for up to 6 months.[6]
Spill Procedures:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as outlined in the table above.
-
For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill surface by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for proper disposal.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This product should not be allowed to enter drains or water courses.[6]
This compound Signaling Pathway
This compound is a tri-complex RAS inhibitor. It binds to cyclophilin A (CYPA), and this complex then binds to the active, GTP-bound form of RAS proteins (KRAS, NRAS, HRAS). This tri-complex sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thus inhibiting the MAPK signaling pathway and leading to reduced cell proliferation and induction of apoptosis.[3][5][9]
Caption: this compound mechanism of action.
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol provides a general methodology for assessing the effect of this compound on the proliferation of cancer cell lines.
1. Cell Culture:
- Culture RAS-dependent cancer cell lines (e.g., those with KRAS, NRAS, or EGFR mutations) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Cell Seeding:
- Harvest cells during the logarithmic growth phase using trypsin.
- Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in a final volume of 100 µL of growth medium.
- Allow the cells to adhere and recover overnight in the incubator.
3. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[2]
- Perform serial dilutions of the this compound stock solution in the growth medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 100 nM).[3][9] Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
- Remove the overnight culture medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control (DMSO).
4. Incubation:
5. Proliferation Assessment (Example using MTT assay):
- Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the cell viability against the logarithm of the this compound concentration.
- Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve using appropriate software. This compound has demonstrated IC₅₀ values in the low nanomolar range (5-33 nM) in various cancer cell lines.[9][10]
References
- 1. ChemGood [chemgood.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound, a highly selective inhibitor of the active RAS-GTP to treat pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. ashpublications.org [ashpublications.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
